Hdac-IN-68

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

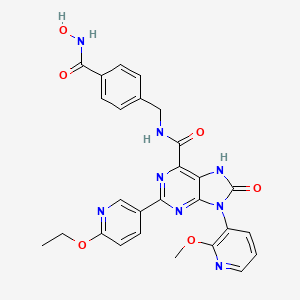

C27H24N8O6 |

|---|---|

Molecular Weight |

556.5 g/mol |

IUPAC Name |

2-(6-ethoxy-3-pyridinyl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-9-(2-methoxy-3-pyridinyl)-8-oxo-7H-purine-6-carboxamide |

InChI |

InChI=1S/C27H24N8O6/c1-3-41-19-11-10-17(14-29-19)22-31-21(25(37)30-13-15-6-8-16(9-7-15)24(36)34-39)20-23(33-22)35(27(38)32-20)18-5-4-12-28-26(18)40-2/h4-12,14,39H,3,13H2,1-2H3,(H,30,37)(H,32,38)(H,34,36) |

InChI Key |

GUMHZCBUHIIKRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(N=CC=C4)OC)C(=O)NCC5=CC=C(C=C5)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

Hdac-IN-68: A Dual-Action Inhibitor Targeting Histone Deacetylases and Microtubule Dynamics

An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Hdac-IN-68, a potent dual-targeting compound with significant anticancer activity. The information presented herein is compiled from preclinical studies and is intended to serve as a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: Dual Inhibition of Class I HDACs and Microtubule Integrity

This compound exerts its anticancer effects through a novel dual mechanism of action: the potent inhibition of Class I histone deacetylases (HDACs) and the disruption of microtubule structure.[1] This dual activity leads to a cascade of downstream cellular events, ultimately culminating in cell cycle arrest and apoptosis in cancer cells.

Inhibition of Class I Histone Deacetylases

This compound is a potent inhibitor of the class I HDAC enzymes, specifically HDAC1, HDAC2, and HDAC3.[1] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from the lysine residues of histones. The inhibition of these HDACs by this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced tumor suppressor genes, which can, in turn, trigger cell cycle arrest and apoptosis.

Disruption of Microtubule Structure via Katanin Activation

A key and distinct feature of this compound's mechanism is its ability to fragment microtubules by activating the microtubule-severing protein, katanin.[2] While the precise signaling cascade linking HDAC inhibition to katanin activation is an area of ongoing research, a compelling hypothesis involves the hyperacetylation of α-tubulin. HDAC6, a class IIb HDAC, is the primary deacetylase for α-tubulin, a key component of microtubules. It is proposed that by inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin. This post-translational modification is thought to increase the susceptibility of microtubules to the severing action of katanin, leading to their fragmentation and the subsequent disruption of critical cellular processes that rely on a stable microtubule network, such as mitosis and intracellular transport.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Inhibitory Activity of this compound against Class I HDACs

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 5.1 |

| HDAC2 | 11.5 |

| HDAC3 | 8.8 |

| Overall HDACs | 40 |

Data compiled from MedchemExpress.[1][2]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro HDAC Inhibition Assay

This protocol outlines a fluorometric assay to determine the IC50 values of this compound against specific HDAC isoforms.

Caption: Workflow for the in vitro HDAC inhibition assay.

Protocol Details:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Dilute the recombinant HDAC enzyme to the desired concentration in cold assay buffer.

-

Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.

-

-

Assay Plate Setup:

-

To a 96-well plate, add assay buffer.

-

Add the serially diluted this compound or vehicle control to the appropriate wells.

-

Add the diluted HDAC enzyme to all wells except the "no enzyme" control wells.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Signal Development:

-

Stop the reaction by adding the developer solution to all wells.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the "no enzyme" control from all other readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol describes the MTT assay to assess the effect of this compound on cancer cell proliferation.

Caption: Workflow for the MTT cell viability assay.

Protocol Details:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

-

Microtubule Fragmentation Assay (Immunofluorescence)

This protocol details an immunofluorescence-based method to visualize the effect of this compound on microtubule structure.

Caption: Workflow for the immunofluorescence-based microtubule fragmentation assay.

Protocol Details:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips.

-

Treat the cells with this compound at various concentrations for a defined period. Include a vehicle control.

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody specific for α-tubulin.

-

Wash the cells and then incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the microtubule network using a fluorescence microscope.

-

Qualitatively and quantitatively analyze the degree of microtubule fragmentation in treated versus control cells.

-

Conclusion

This compound represents a promising class of dual-targeting anticancer agents. Its ability to simultaneously inhibit class I HDACs and disrupt microtubule integrity through a novel katanin-dependent mechanism provides a multi-pronged attack on cancer cell proliferation and survival. The detailed mechanistic insights and experimental protocols provided in this guide are intended to facilitate further research and development of this and similar compounds for therapeutic applications.

References

Hdac-IN-68: A Dual-Targeting Inhibitor of Histone Deacetylases and Microtubule Dynamics

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac-IN-68, also identified as Compound 29, is a novel small molecule inhibitor engineered to exhibit a dual-targeting mechanism of action against key cellular components implicated in cancer progression. This compound potently inhibits Class I histone deacetylases (HDACs) and simultaneously disrupts microtubule structures. This dual functionality presents a promising strategy for cancer monotherapy by concurrently targeting epigenetic regulation and cytoskeleton integrity. This technical guide provides a comprehensive overview of the core mechanisms of this compound, including its quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visual representation of its signaling pathways and experimental workflows.

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their overexpression is a common feature in various cancers, leading to the silencing of tumor suppressor genes.[1] HDAC inhibitors have emerged as a significant class of anti-cancer agents.[2] Concurrently, microtubule-targeting agents are a cornerstone of cancer chemotherapy, functioning by disrupting the mitotic spindle and inducing cell cycle arrest and apoptosis.[3]

This compound is a synthetic compound designed to merge the therapeutic benefits of both HDAC inhibition and microtubule disruption within a single molecule.[4] This dual-targeting approach aims to enhance anti-cancer efficacy and potentially overcome resistance mechanisms associated with single-target agents.[5]

Dual-Targeting Mechanism of Action

The primary mechanism of this compound involves two distinct but synergistic activities:

-

Inhibition of Class I HDACs: this compound demonstrates potent inhibitory activity against HDAC1, HDAC2, and HDAC3. By inhibiting these enzymes, this compound promotes the hyperacetylation of histone proteins, leading to a more relaxed chromatin structure. This can reactivate the expression of silenced tumor suppressor genes, such as p21, inducing cell cycle arrest and apoptosis.

-

Microtubule Disruption: this compound induces the fragmentation of microtubules. This is achieved through the activation of katanin, a microtubule-severing protein. The disruption of the microtubule network interferes with crucial cellular processes, including mitosis, cell migration, and intracellular transport, ultimately leading to cell death.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| Target | IC50 (nM) |

| HDAC1 | 5.1 |

| HDAC2 | 11.5 |

| HDAC3 | 8.8 |

Data represents the half-maximal inhibitory concentration (IC50) values.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its evaluation.

References

- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Histone Deacetylase Inhibitors with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diverse microtubule-targeted anticancer agents kill cells by inducing chromosome missegregation on multipolar spindles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dual-targeting compounds possessing enhanced anticancer activity via microtubule disruption and histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

General Mechanism of HDAC Inhibition

An in-depth analysis of publicly available scientific literature and chemical databases reveals no specific histone deacetylase (HDAC) inhibitor designated as "Hdac-IN-68." This suggests that the compound may be an internal research candidate not yet disclosed in the public domain, a novel entity pending publication, or a possible misidentification.

As a result of the absence of data, it is not feasible to provide a detailed technical guide on the HDAC inhibition profile, including quantitative data, experimental methodologies, and signaling pathway diagrams for this compound.

To facilitate a comprehensive response, researchers, scientists, and drug development professionals are encouraged to provide an alternative identifier for the compound of interest, such as a formal chemical name (IUPAC), a known synonym, a CAS registry number, or a reference to a relevant scientific publication or patent. With more specific information, a thorough analysis and generation of the requested technical documentation can be pursued.

The general mechanism of action for pan-HDAC inhibitors, which is relevant to the broader class of molecules to which this compound would belong, involves the inhibition of multiple HDAC isoforms. This leads to an accumulation of acetylated histones and other non-histone proteins, which in turn modulates gene expression and affects various cellular processes.

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino group of lysine residues on histones and other non-histone proteins.[1][2][3][4] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression.[3] HDAC inhibitors block this enzymatic activity, leading to hyperacetylation of histones. This, in turn, results in a more relaxed chromatin structure, facilitating gene expression.

The catalytic mechanism of zinc-dependent HDACs (Classes I, II, and IV) involves a zinc ion and a histidine residue in the active site, which activate a water molecule to hydrolyze the acetyl-lysine substrate. Most HDAC inhibitors function by chelating this active site zinc ion, thereby blocking the catalytic activity of the enzyme.

A Generalized Experimental Workflow for Determining HDAC Inhibition Profiles

To assess the inhibitory activity of a compound against various HDAC isoforms, a standardized in vitro enzymatic assay is typically employed. The following represents a generalized protocol that would be used to determine the IC50 values for a compound like this compound.

Experimental Protocol:

-

Compound Preparation: The test compound (e.g., this compound) is serially diluted in an appropriate buffer (e.g., PBS) to create a range of concentrations.

-

Enzyme and Substrate Preparation: Recombinant human HDAC isoforms are diluted to their working concentrations in assay buffer. A fluorogenic HDAC substrate is also prepared.

-

Incubation: The test compound dilutions are pre-incubated with the respective HDAC enzymes in a microplate well. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well. The plate is then incubated at a controlled temperature (e.g., 25°C or 37°C).

-

Reaction Termination and Development: After a set incubation period, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Reading: The fluorescence intensity in each well is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence readings are plotted against the inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated using a suitable curve-fitting model (e.g., a four-parameter logistic equation).

A Representative Signaling Pathway Affected by HDAC Inhibition

HDAC inhibitors can influence multiple signaling pathways within a cell. One of the key pathways affected is the regulation of cell cycle and apoptosis. By inducing the expression of tumor suppressor genes like p21, HDAC inhibitors can lead to cell cycle arrest. They can also modulate the expression of pro- and anti-apoptotic proteins to promote programmed cell death in cancer cells.

References

- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Hdac-IN-68: A Dual-Action Inhibitor Targeting Histone Deacetylases and Microtubule Integrity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hdac-IN-68, also identified as Compound 29, is a potent small molecule inhibitor demonstrating a dual mechanism of action that bridges epigenetic regulation and cytoskeletal integrity. It exhibits significant inhibitory activity against Class I histone deacetylases (HDACs) and concurrently disrupts microtubule architecture, presenting a promising avenue for anticancer therapeutic development. This technical guide provides a comprehensive overview of the microtubule disruption activity of this compound, consolidating available quantitative data and detailing relevant experimental protocols.

Core Activities of this compound

This compound is characterized by two primary biological activities:

-

Histone Deacetylase (HDAC) Inhibition: It potently inhibits Class I HDAC enzymes, which are crucial regulators of gene expression. The inhibitory concentrations (IC50) have been determined for specific isoforms.

-

Microtubule Disruption: The compound actively destabilizes the microtubule network within cells, a critical process for cell division, shape, and intracellular transport. This disruption is mediated through the activation of the microtubule-severing protein, katanin.

Quantitative Data Summary

The following table summarizes the known quantitative data for the inhibitory activity of this compound.

| Target | IC50 Value |

| HDAC1 | 5.1 nM |

| HDAC2 | 11.5 nM |

| HDAC3 | 8.8 nM |

| Total HDACs | 0.04 µM |

Quantitative data specifically detailing the dose-response relationship of this compound on microtubule disruption (e.g., percentage of cells with disrupted microtubules at various concentrations) is primarily available in the primary research literature and should be consulted for detailed experimental design.

Signaling Pathway and Mechanism of Action

This compound exerts its microtubule-disrupting effects through a distinct signaling pathway that involves the activation of katanin.

Caption: Proposed mechanism of this compound-induced microtubule disruption.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the microtubule disruption activity of this compound.

Immunofluorescence Staining for Microtubule Integrity

This protocol outlines the visualization of microtubule architecture in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., A549)

-

Glass coverslips

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween 20)

-

Primary antibody: anti-α-tubulin antibody (mouse monoclonal)

-

Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for a predetermined time (e.g., 24 hours).

-

Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells again with PBS and then block with 1% BSA in PBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with the fluorescently-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells three times with PBST and then incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Wash the coverslips a final time with PBS and then mount them onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the microtubule network using a fluorescence microscope. Acquire images for subsequent quantitative analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

This compound

-

Positive control (e.g., Nocodazole)

-

Negative control (vehicle, e.g., DMSO)

-

96-well, clear bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

-

Reaction Setup: In a 96-well plate on ice, add the tubulin solution to each well.

-

Compound Addition: Add this compound, positive control, or negative control to the respective wells. The final DMSO concentration should be kept low (e.g., <1%).

-

Initiation of Polymerization: Add GTP to each well to a final concentration of 1 mM to initiate polymerization.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the dual activity of this compound.

Caption: Experimental workflows for characterizing this compound.

Caption: Logical relationship diagram for this compound investigation.

Hdac-IN-68: A Dual-Targeting Agent for Cancer Therapy

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of a Novel Histone Deacetylase Inhibitor with Microtubule-Disrupting Properties.

Abstract

Hdac-IN-68, also identified as compound 29, is a novel synthetic small molecule that has demonstrated significant potential as an anticancer agent. This compound exhibits a dual-targeting mechanism of action, functioning as a potent inhibitor of Class I histone deacetylases (HDACs) and as a disruptor of microtubule dynamics. This dual activity leads to cell cycle arrest, apoptosis, and the inhibition of tumor growth. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

This compound was developed as part of a research initiative to create dual-targeting compounds that could overcome the limitations of single-target anticancer agents. The rationale behind its design was to combine the epigenetic regulatory effects of HDAC inhibition with the antimitotic power of microtubule disruption within a single molecule. Histone deacetylases are crucial enzymes in the regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. Microtubules are essential components of the cellular cytoskeleton, playing a pivotal role in cell division. The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. By targeting both pathways, this compound was designed to exert a synergistic anticancer effect.[1]

Synthesis of this compound (Compound 29)

The chemical synthesis of this compound is a multi-step process. While the full, detailed experimental protocol from the primary literature is not available in the provided search results, a general outline of the synthetic pathway can be constructed. The synthesis likely involves the preparation of key intermediates followed by their coupling to assemble the final molecule.

Diagram of the General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against Class I histone deacetylases and demonstrates significant anti-proliferative effects in various cancer cell lines.

Histone Deacetylase Inhibition

This compound is a potent inhibitor of HDAC1, HDAC2, and HDAC3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| HDAC1 | 5.1 |

| HDAC2 | 11.5 |

| HDAC3 | 8.8 |

| Table 1: Inhibitory Activity of this compound against Class I HDACs. [2] |

Anti-Proliferative Activity

The dual-targeting nature of this compound results in potent anti-proliferative activity against a range of human cancer cell lines. While specific GI50 values for this compound were not detailed in the provided search results, it has been shown to inhibit the growth of various cancer cells.

Dual-Targeting Mechanism of Action

The anticancer effects of this compound are attributed to its ability to simultaneously inhibit HDACs and disrupt microtubule function. This leads to a cascade of cellular events culminating in apoptosis.

-

HDAC Inhibition: By inhibiting HDACs, this compound induces hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This can arrest the cell cycle and promote differentiation.

-

Microtubule Disruption: this compound also targets the microtubule network. It has been proposed that this compound activates katanin, a microtubule-severing protein.[2] The activation of katanin leads to the fragmentation of microtubules, which in turn disrupts the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Proposed Signaling Pathway for this compound's Dual Action

Caption: The proposed dual-action signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are generalized protocols based on standard methodologies in the field. The specific parameters for this compound would be found in the primary publication by Tseng YW, et al.

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

-

Reagents and Materials:

-

Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HDAC developer (containing a protease like trypsin and a stop solution)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

-

Procedure:

-

Add assay buffer, HDAC enzyme, and varying concentrations of this compound to the wells of a microplate.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the HDAC developer.

-

Incubate at room temperature for a further 15-20 minutes.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.[3][4]

-

Cell Viability Assay (MTT or MTS Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Reagents and Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well clear microplates

-

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals dissolve.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.

-

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of a compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line for xenograft implantation

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Evaluate the antitumor efficacy based on tumor growth inhibition.

-

Conclusion

This compound is a promising preclinical candidate for cancer therapy. Its novel dual-targeting mechanism, which combines HDAC inhibition with microtubule disruption, offers the potential for enhanced efficacy and a means to overcome resistance to single-agent therapies. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, is warranted to advance its development towards clinical applications.

References

Hdac-IN-68: A Dual-Targeting Inhibitor of Class I Histone Deacetylases and Microtubule Dynamics

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hdac-IN-68 is a potent small molecule inhibitor demonstrating a dual mechanism of action that bridges epigenetic regulation and cytoskeletal integrity. Primarily targeting class I histone deacetylases (HDACs), this compound also exhibits significant activity in disrupting microtubule structure. This technical guide provides an in-depth overview of the target selectivity of this compound, detailing its inhibitory profile and the experimental methodologies used for its characterization. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this and similar dual-targeting agents.

Target Selectivity Profile

This compound has been identified as a highly potent inhibitor of class I HDAC enzymes. The inhibitory activity of this compound against HDACs 1, 2, and 3 has been quantified through in vitro enzymatic assays, revealing nanomolar efficacy. The compound, also referred to as compound 29 in primary literature, shows a distinct selectivity profile, which is crucial for understanding its biological effects and potential therapeutic window.[1]

Table 1: Inhibitory Activity of this compound against Class I HDACs

| Target | IC50 (nM) | Assay Type | Reference |

| HDAC1 | 5.1 | Biochemical Enzymatic Assay | [1] |

| HDAC2 | 11.5 | Biochemical Enzymatic Assay | [1] |

| HDAC3 | 8.8 | Biochemical Enzymatic Assay | [1] |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

In addition to its primary targets, this compound has been shown to disrupt microtubule structure, indicating a secondary mechanism of action that contributes to its anticancer properties.[1] This dual activity makes it a compound of interest for overcoming drug resistance and enhancing therapeutic efficacy.

Experimental Protocols

The characterization of this compound's target selectivity relies on robust biochemical and cellular assays. The following sections detail the methodologies for key experiments.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.

Principle: The assay utilizes a fluorogenic substrate, Boc-Lys(Ac)-AMC, which is deacetylated by HDAC enzymes. Subsequent cleavage by a developer enzyme (trypsin) releases the fluorescent aminomethylcoumarin (AMC) molecule. The fluorescence intensity is directly proportional to the HDAC activity.

Protocol:

-

Recombinant Enzyme Preparation: Purified recombinant human HDAC1, HDAC2, and HDAC3 enzymes are used.

-

Compound Dilution: this compound is serially diluted to a range of concentrations in the assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reaction Mixture: The HDAC enzyme, fluorogenic substrate, and varying concentrations of this compound are incubated in a 96-well plate at 37°C for a defined period (e.g., 60 minutes).

-

Development: A solution containing trichostatin A (a potent pan-HDAC inhibitor to stop the reaction) and trypsin is added to each well and incubated at 37°C for 20 minutes.

-

Fluorescence Reading: The fluorescence is measured using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Tubulin Polymerization Assay

This assay assesses the effect of this compound on the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules in the presence of GTP is monitored by an increase in light scattering (turbidity) or fluorescence. Inhibitors of tubulin polymerization will prevent this increase.

Protocol:

-

Tubulin Preparation: Lyophilized porcine tubulin is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

-

Compound Addition: this compound is added to the tubulin solution at various concentrations. A known microtubule-destabilizing agent (e.g., colchicine) and a stabilizing agent (e.g., paclitaxel) are used as positive controls. A vehicle control (e.g., DMSO) is also included.

-

Polymerization Monitoring: The reaction is initiated by incubating the plate at 37°C. The change in absorbance at 340 nm or fluorescence is monitored over time (e.g., every minute for 60 minutes) using a spectrophotometer or fluorometer.

-

Data Analysis: The area under the curve (AUC) is calculated for each concentration. The percentage of inhibition of tubulin polymerization is determined by comparing the AUC of the compound-treated samples to the vehicle control.

Visualizations

Signaling Pathway of this compound

The dual-targeting nature of this compound impacts two distinct cellular processes: gene expression through HDAC inhibition and cell division and transport through microtubule disruption.

Caption: Dual mechanism of this compound targeting HDACs and microtubules.

Experimental Workflow for Target Selectivity Profiling

The characterization of this compound involves a systematic workflow from initial screening to detailed kinetic analysis.

Caption: Workflow for characterizing this compound's dual activity.

Conclusion

This compound represents a promising class of dual-targeting inhibitors with potent activity against class I HDACs and microtubule polymerization. The data and protocols presented in this technical guide provide a foundational understanding of its target selectivity and mechanism of action. Further research into its broader off-target profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Technical Guide: In Vitro Profiling of Novel Histone Deacetylase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the in vitro inhibitory activity of a representative histone deacetylase (HDAC) inhibitor, here referred to as Hdac-IN-X (as no public data for a compound named "Hdac-IN-68" is available, a well-characterized inhibitor will be used as a surrogate for illustrative purposes). The focus is on its activity against class I HDAC isoforms: HDAC1, HDAC2, and HDAC3. This guide details the experimental methodologies for determining inhibitory potency and presents the data in a clear, comparative format.

Introduction to Histone Deacetylases and Their Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3] Aberrant HDAC activity has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1]

HDAC inhibitors are small molecules that block the activity of these enzymes, leading to an accumulation of acetylated histones and non-histone proteins. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The 11 zinc-dependent HDACs are categorized into four classes: Class I (HDAC1, 2, 3, and 8), Class IIa (HDAC4, 5, 7, and 9), Class IIb (HDAC6 and 10), and Class IV (HDAC11). Isoform-selective HDAC inhibitors are of great interest to minimize off-target effects and improve therapeutic outcomes.

This guide focuses on the inhibitory profile of a representative compound, Hdac-IN-X , against the class I enzymes HDAC1, HDAC2, and HDAC3, which are often found in corepressor complexes that regulate gene expression.

Inhibitory Potency of Hdac-IN-X against HDAC1, HDAC2, and HDAC3

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. The following table summarizes the IC50 values for a well-characterized pan-HDAC inhibitor, Vorinostat (SAHA), which will be used as an example for Hdac-IN-X . These values were determined using in vitro enzymatic assays.

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) |

| Hdac-IN-X (e.g., SAHA) | 13.7 ± 0.15 | 62.0 ± 0.15 | 600 |

Data is representative of Vorinostat (SAHA) as reported in scientific literature.

Experimental Protocols for IC50 Determination

The determination of IC50 values for HDAC inhibitors can be performed using various biochemical and cell-based assays. Below are detailed methodologies for commonly employed experimental protocols.

Biochemical Enzymatic Activity Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified recombinant HDAC isoforms.

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.

-

Fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 25 mM KCl, 0.1% BSA, 0.01% Triton X-100).

-

HDAC inhibitor (Hdac-IN-X) dissolved in DMSO.

-

Developer solution (e.g., Trypsin with Trichostatin A to stop the reaction).

-

384-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the HDAC inhibitor (Hdac-IN-X) in assay buffer. A typical final concentration range might be from 0.1 nM to 100 µM.

-

In a 384-well plate, add the diluted inhibitor, the recombinant HDAC enzyme (final concentration typically between 0.5 and 5 nM), and assay buffer.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for each enzyme.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission).

-

The IC50 value is calculated by plotting the percentage of HDAC inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based HDAC Activity Assay

Cell-based assays measure the inhibition of endogenous HDAC activity within living cells, providing insights into cell permeability and target engagement in a more physiological context.

Materials:

-

Human cell line (e.g., HCT116, HEK293).

-

Cell culture medium and supplements.

-

HDAC inhibitor (Hdac-IN-X).

-

Cell-permeable luminogenic HDAC assay kit (e.g., HDAC-Glo I/II Assay).

-

Opaque-walled 96- or 384-well plates.

-

Luminometer.

Procedure:

-

Seed the cells in an opaque-walled multi-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the HDAC inhibitor (Hdac-IN-X) for a predetermined time (e.g., 4-24 hours).

-

Add the luminogenic HDAC-Glo I/II reagent, which contains a cell-permeable acetylated substrate.

-

Inside the cell, HDACs deacetylate the substrate. The reagent also contains a developer that lyses the cells and digests the deacetylated substrate to produce a luminescent signal.

-

Incubate at room temperature to allow for cell lysis and signal generation.

-

Measure the luminescence using a plate reader.

-

The IC50 value is determined by plotting the luminescence signal (or percentage of inhibition) against the inhibitor concentration and performing a non-linear regression analysis.

Visualizations

Signaling Pathway of HDAC Inhibition

Caption: Generalized signaling pathway of HDAC inhibition.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining IC50 values.

References

Hdac-IN-68 and Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in chromatin remodeling and gene expression regulation. This guide provides a comprehensive technical overview of the core principles and methodologies associated with HDAC inhibitors, using the hypothetical molecule "Hdac-IN-68" as a framework for discussion. Due to the absence of specific public data for "this compound," this document leverages data from well-characterized pan-HDAC inhibitors to illustrate the expected biological effects and experimental approaches. The core mechanism of action, impact on signaling pathways, quantitative data representation, and detailed experimental protocols are presented to aid researchers in the evaluation and development of novel HDAC inhibitors.

Core Mechanism of Action: Chromatin Remodeling

Histone acetylation is a fundamental post-translational modification that governs chromatin structure and gene transcription. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge. This reduces the electrostatic interaction between histones and the negatively charged DNA backbone, leading to a more relaxed, transcriptionally active chromatin state known as euchromatin.

Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on histones and promoting a more condensed, transcriptionally repressed chromatin structure called heterochromatin.[1] HDAC inhibitors, such as the conceptual this compound, function by blocking the catalytic activity of HDAC enzymes.[2] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more open chromatin architecture and the potential for re-expression of silenced genes, including tumor suppressors.[1]

Quantitative Data for Representative HDAC Inhibitors

The inhibitory activity of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized pan-HDAC inhibitors against various HDAC isoforms. This data serves as a reference for the type of quantitative profiling that would be essential for characterizing a novel inhibitor like this compound.

| Inhibitor | HDAC1 (Class I) IC50 (nM) | HDAC2 (Class I) IC50 (nM) | HDAC3 (Class I) IC50 (nM) | HDAC6 (Class IIb) IC50 (nM) | Reference |

| Vorinostat (SAHA) | 10 | 20 | 10 | 30 | [3] |

| Panobinostat (LBH589) | 4 | 7 | 5 | 18 | [2] |

| Trichostatin A (TSA) | 1.5 | 1.8 | 1.6 | 2.5 | |

| NBU-2 | 7.75 | - | - | 7.34 |

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

Signaling Pathways Modulated by HDAC Inhibition

HDAC inhibitors exert their biological effects by influencing a multitude of cellular signaling pathways, primarily through the altered expression of key regulatory genes and the acetylation of non-histone proteins.

One of the most critical pathways affected is the PI3K/Akt/mTOR signaling cascade , which is often hyperactivated in cancer and promotes cell survival, proliferation, and angiogenesis. HDAC inhibitors have been shown to suppress this pathway by downregulating the phosphorylation of key components like PI3K, Akt, and mTOR.

Additionally, HDAC inhibitors can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. They can upregulate the expression of pro-apoptotic proteins from the Bcl-2 family (e.g., Bim, Bid) and downregulate anti-apoptotic proteins. Furthermore, HDAC inhibitors can sensitize cancer cells to TRAIL-induced apoptosis by upregulating death receptor expression.

The diagram below illustrates the central role of HDACs in gene regulation and the downstream consequences of their inhibition on key signaling pathways implicated in cancer.

Caption: Mechanism of this compound action on chromatin and key signaling pathways.

Experimental Protocols

Western Blot Analysis for Histone Acetylation

This protocol details the semi-quantitative analysis of histone acetylation levels in cells treated with an HDAC inhibitor.

a. Cell Culture and Treatment:

-

Seed cells in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).

b. Protein Extraction (Histone Extraction):

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells with a hypotonic buffer and isolate the nuclear fraction by centrifugation.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl).

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

c. SDS-PAGE and Immunoblotting:

-

Separate equal amounts of histone extracts on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody against total Histone H3 or H4 as a loading control.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to determine if a specific protein (e.g., an acetylated histone) is associated with a specific genomic region.

a. Cross-linking and Chromatin Preparation:

-

Treat cells with this compound or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium (final concentration 1%) and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

b. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin with an antibody specific for the acetylated histone of interest (or a control IgG) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

c. Elution and DNA Purification:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a standard column-based method.

d. Analysis:

-

Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for the promoter regions of target genes.

Mandatory Visualizations

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for the initial characterization of a novel HDAC inhibitor.

Caption: A typical workflow for the preclinical evaluation of this compound.

This technical guide provides a foundational understanding of the mechanisms and methodologies relevant to the study of HDAC inhibitors and their role in chromatin remodeling. While "this compound" is used as a conceptual placeholder, the principles and protocols described herein are broadly applicable to the investigation of any novel compound in this promising class of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Hdac-IN-68: In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and generally transcriptional repression.[1] Aberrant HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them a key target for therapeutic intervention.[2][3]

Hdac-IN-68 is a novel small molecule inhibitor of histone deacetylases. These application notes provide a comprehensive set of protocols for the in vitro characterization of this compound, covering its enzymatic activity, cellular effects on histone acetylation, and direct target engagement. The following protocols are designed to be adaptable for the specific experimental needs of your laboratory. For comparative purposes, data for the well-characterized pan-HDAC inhibitor, Panobinostat, is provided.

Mechanism of Action of HDAC Inhibitors

HDAC inhibitors, such as this compound, typically exert their effects by binding to the zinc ion within the active site of the HDAC enzyme. This action blocks the removal of acetyl groups from lysine residues on histones and other proteins. The resulting hyperacetylation of histones leads to a more relaxed chromatin structure, which can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[1][3]

dot

Caption: Signaling pathway of HDAC inhibition.

Quantitative Data Summary

The inhibitory activity of a novel compound like this compound should be profiled against a panel of HDAC isoforms to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. Below is a representative table of IC50 values for the pan-HDAC inhibitor Panobinostat.

| HDAC Isoform | Class | IC50 (nM) |

| HDAC1 | I | 5 |

| HDAC2 | I | 8 |

| HDAC3 | I | 6 |

| HDAC4 | IIa | 47 |

| HDAC5 | IIa | 23 |

| HDAC6 | IIb | 14 |

| HDAC7 | IIa | 41 |

| HDAC8 | I | 531 |

| HDAC9 | IIa | 27 |

| HDAC10 | IIb | 13 |

| HDAC11 | IV | 12 |

| Note: These are representative values and may vary depending on the specific assay conditions. Data compiled from multiple sources. |

Experimental Protocols

Fluorogenic HDAC Enzymatic Activity Assay

This assay measures the ability of this compound to directly inhibit the enzymatic activity of purified HDAC isoforms.

Principle: A fluorogenic substrate, typically an acetylated lysine-containing peptide coupled to a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), is used. Deacetylation by an active HDAC enzyme makes the peptide susceptible to cleavage by a developing agent (e.g., trypsin), which releases the fluorophore and generates a fluorescent signal. The signal intensity is proportional to the HDAC activity.

dot

Caption: Workflow for the fluorogenic HDAC enzymatic assay.

Materials:

-

Purified recombinant human HDAC enzymes (isoforms of interest)

-

This compound

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer Solution (e.g., Trypsin in assay buffer)

-

Positive control inhibitor (e.g., Panobinostat or Vorinostat)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. Also, prepare dilutions of a positive control inhibitor and a vehicle control (e.g., DMSO).

-

In a 96-well plate, add the diluted this compound, positive control, or vehicle.

-

Add the purified HDAC enzyme to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized for each HDAC isoform.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Measure the fluorescence using a plate reader with excitation at ~355 nm and emission at ~460 nm.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Cellular Histone Acetylation

This cell-based assay determines the effect of this compound on the acetylation status of histones within a cellular context.

Principle: Cells are treated with this compound, leading to an accumulation of acetylated histones if the compound is cell-permeable and active. Total cell lysates are then separated by SDS-PAGE, and the levels of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and total histones are detected by specific antibodies.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-Total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the corresponding total histone as a loading control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of this compound to its target HDAC protein in intact cells.

Principle: The binding of a ligand (this compound) to its target protein (HDAC) can increase the thermal stability of the protein. In CETSA, intact cells are treated with the compound and then heated to various temperatures. At elevated temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein at each temperature is then quantified, typically by Western blot. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

dot

References

- 1. selleckchem.com [selleckchem.com]

- 2. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hdac-IN-68 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2][3] By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs induce a more condensed chromatin structure, leading to transcriptional repression.[4][5] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making them a key target for therapeutic intervention.

Hdac-IN-68 is a novel, investigational small molecule designed to inhibit the activity of Class I and II HDAC enzymes. These application notes provide detailed protocols for evaluating the cellular activity and potency of this compound using common cell-based assays.

Mechanism of Action

HDAC inhibitors like this compound typically function by binding to the zinc-containing catalytic domain of the HDAC enzyme. This inhibition prevents the removal of acetyl groups from histones, leading to an accumulation of acetylated histones (hyperacetylation). The neutralized positive charge of lysine residues weakens the interaction between histones and DNA, resulting in a more relaxed, open chromatin structure. This accessible chromatin state allows for the binding of transcription factors, leading to the expression of genes that can induce cell cycle arrest, differentiation, and apoptosis.

Application Notes

This compound is intended for use in cell-based assays to determine its biological activity. Key applications include:

-

Potency and Selectivity Profiling: Determining the half-maximal inhibitory concentration (IC50) of this compound against total HDAC activity in various cell lines.

-

Mechanism of Action Studies: Investigating downstream cellular effects of HDAC inhibition, such as changes in histone acetylation, gene expression, and protein levels (e.g., p21, acetyl-α-tubulin).

-

Antiproliferative and Cytotoxicity Assays: Evaluating the effect of this compound on cancer cell growth and viability.

Cell Line Selection: The choice of cell line is critical for meaningful results. It is recommended to use cell lines with known HDAC expression profiles or those relevant to the therapeutic area of interest. Examples include:

-

Hematological Malignancies: Jurkat (T-cell leukemia), MV4-11 (Acute Myeloid Leukemia), Daudi (Burkitt's lymphoma).

-

Solid Tumors: HCT116 (Colon carcinoma), A549 (Lung carcinoma), MCF-7 (Breast adenocarcinoma).

-

Neurological Disorders: Human neural stem cells (hNSCs).

Experimental Protocols

Protocol 1: Cell-Based HDAC Activity Assay (Luminescence)

This protocol is adapted from commercially available assays like HDAC-Glo™ I/II, which provide a homogeneous, luminescent method for measuring HDAC class I and II activity directly in cells. The assay involves adding a single reagent containing a cell-permeable, acetylated substrate to cultured cells. Deacetylation of the substrate by cellular HDACs is coupled to a luciferase reaction, generating a light signal that is inversely proportional to HDAC inhibition.

Materials:

-

This compound

-

Control Inhibitor (e.g., Trichostatin A [TSA] or Vorinostat [SAHA])

-

Selected cell line(s)

-

Appropriate cell culture medium and supplements

-

White, opaque 96-well or 384-well assay plates

-

HDAC-Glo™ I/II Assay Reagent (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled assay plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 80 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium. Also prepare serial dilutions of a control inhibitor (e.g., TSA, starting from 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Treatment: Add 20 µL of the compound dilutions to the appropriate wells. This results in a final volume of 100 µL per well.

-

Incubation: Incubate the plate for a predetermined time (e.g., 2-6 hours) at 37°C, 5% CO2.

-

Assay Reagent Addition: Equilibrate the HDAC-Glo™ I/II Reagent to room temperature. Add 100 µL of the reagent to each well.

-

Signal Development: Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and signal generation.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).

Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

It is essential to assess the cytotoxic effects of the compound in parallel with the HDAC activity assay. This helps to distinguish direct HDAC inhibition from non-specific effects on cell health.

Procedure:

-

Follow steps 1-3 from Protocol 1 using a clear-bottomed 96-well plate.

-

Incubation: Incubate cells with the compound for a longer duration, typically 48-72 hours, at 37°C, 5% CO2.

-

Reagent Addition & Data Acquisition: Add the appropriate viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions and measure the signal (absorbance or luminescence).

-

Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the GI50/IC50 value.

Data Presentation

The following tables present representative data for this compound compared to known HDAC inhibitors.

Note: The data presented below is for illustrative purposes only and is intended to serve as a template for data presentation.

Table 1: HDAC Inhibitory Activity of this compound in Various Cancer Cell Lines

| Cell Line | Histology | This compound IC50 (µM) | Vorinostat (SAHA) IC50 (µM) | Trichostatin A (TSA) IC50 (µM) |

| HCT116 | Colon Carcinoma | [Example Value: 0.25] | 0.67 | 0.07 |

| MV4-11 | Leukemia | [Example Value: 0.15] | 0.64 | N/A |

| Daudi | Lymphoma | [Example Value: 0.18] | 0.49 | N/A |

| A549 | Lung Carcinoma | [Example Value: 0.85] | 1.64 | N/A |

| MCF-7 | Breast Adenocarcinoma | [Example Value: 0.40] | 0.69 | N/A |

Table 2: Antiproliferative Activity of this compound

| Cell Line | This compound GI50 (µM) after 72h | Vorinostat (SAHA) GI50 (µM) after 72h |

| HCT116 | [Example Value: 0.55] | ~1.5 |

| MV4-11 | [Example Value: 0.30] | ~0.8 |

| Daudi | [Example Value: 0.38] | ~0.7 |

| A549 | [Example Value: 1.50] | ~2.5 |

| MCF-7 | [Example Value: 0.95] | ~1.2 |

References

- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Hdac-IN-68: Application Notes and Protocols for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-68, also referred to as Compound 29, is a potent, dual-targeting small molecule inhibitor with significant potential in oncology research. It functions by concurrently inhibiting Class I histone deacetylases (HDACs) and disrupting microtubule structures, offering a multi-pronged approach to impede cancer cell proliferation. These application notes provide a comprehensive overview of this compound's activity and detailed protocols for its evaluation in cancer cell lines.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism:

-

Histone Deacetylase (HDAC) Inhibition: this compound potently inhibits the activity of Class I HDACs, which are often overexpressed in cancer cells. This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure. This, in turn, can reactivate the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis.

-

Microtubule Disruption: Independent of its HDAC inhibitory activity, this compound also disrupts the cellular microtubule network. This interference with microtubule dynamics can halt the cell cycle at the G2/M phase and induce apoptosis.

Data Presentation

The following table summarizes the known quantitative data for the inhibitory activity of this compound against specific HDAC isoforms.

| Target | IC50 (nM)[1] |

| HDAC1 | 5.1 |

| HDAC2 | 11.5 |

| HDAC3 | 8.8 |

Note: Specific cytotoxicity data (e.g., GI50 or IC50 values) for this compound in specific cancer cell lines such as MDA-MB-231 (breast cancer) and H1975 (lung cancer) are not yet publicly available in the literature. Researchers are encouraged to perform the cell viability assays described below to determine these values in their cell lines of interest.

Mandatory Visualizations

Caption: Signaling pathway of this compound in cancer cells.

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MDA-MB-231, H1975)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium and replace it with medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate the fixed cells at -20°C for at least 2 hours.

-

Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis

This protocol is for analyzing changes in protein expression and post-translational modifications following this compound treatment.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-p21, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with the desired primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system. Use a loading control like β-actin to ensure equal protein loading.

References

Hdac-IN-68: Application Notes and Protocols for Western Blot Analysis of Acetyl-Histone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. Inhibition of HDACs with small molecules like Hdac-IN-68 results in the accumulation of acetylated histones (hyperacetylation), a more relaxed chromatin state, and the reactivation of silenced genes. This mechanism has established HDAC inhibitors as a promising class of therapeutic agents, particularly in oncology.

This compound is a potent inhibitor of Class I HDACs, specifically targeting HDAC1, HDAC2, and HDAC3. This document provides detailed application notes and a comprehensive protocol for utilizing Western blot analysis to quantify the effects of this compound on histone acetylation in cellular models.

Data Presentation